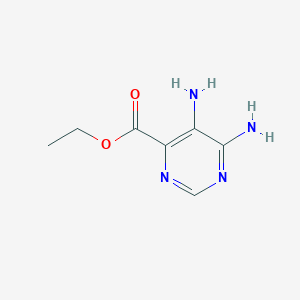
Ethyl 5,6-diamino-4-pyrimidinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,6-diamino-4-pyrimidinecarboxylate is a pyrimidine derivative with significant potential in various scientific fields. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound, specifically, has two amino groups at positions 5 and 6 and an ethyl ester group at position 4, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5,6-diamino-4-pyrimidinecarboxylate typically involves the reaction of ethyl acetoacetate with guanidine in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the pyrimidine ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with efficient stirring and temperature control .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,6-diamino-4-pyrimidinecarboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 5,6-diamino-4-pyrimidinecarboxylate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent.
Industry: Used in the synthesis of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
The mechanism of action of ethyl 5,6-diamino-4-pyrimidinecarboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with nucleic acids, affecting processes such as DNA replication and transcription .
Comparison with Similar Compounds
- Ethyl 2,4-diamino-5-pyrimidinecarboxylate
- 2,4-Diamino-5-phenyl-6-ethylpyrimidine
- Ethyl 2,4-diamino-6-methyl-5-pyrimidinecarboxylate
Comparison: Ethyl 5,6-diamino-4-pyrimidinecarboxylate is unique due to the position of its amino groups and the ethyl ester group. This specific arrangement allows for distinct reactivity and interactions compared to its analogs. For example, the presence of amino groups at positions 5 and 6 can lead to different substitution patterns and biological activities compared to compounds with amino groups at other positions .
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
ethyl 5,6-diaminopyrimidine-4-carboxylate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2,8H2,1H3,(H2,9,10,11) |
InChI Key |
JYFFIUHBHGZXBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Methoxybutyl)-1H-pyrrolo[2,3-B]pyridine-2-carboxylic acid](/img/structure/B13925112.png)
![1,3,4,6-Tetrakis(methoxymethyl)-6a-methyl-3a-propylimidazo[4,5-d]imidazole-2,5-dione](/img/structure/B13925116.png)
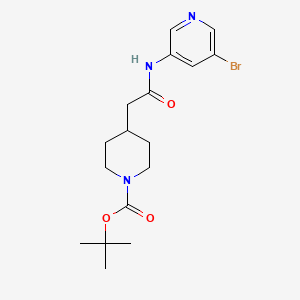
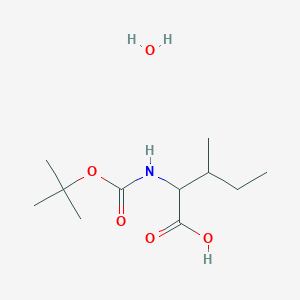
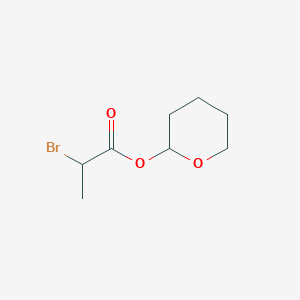
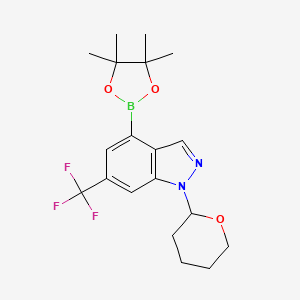
![1-(1-Ethyl-pentyl)-[1,4]diazepane](/img/structure/B13925143.png)
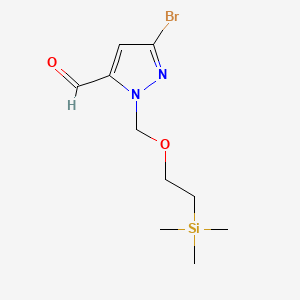
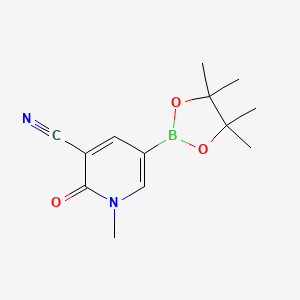
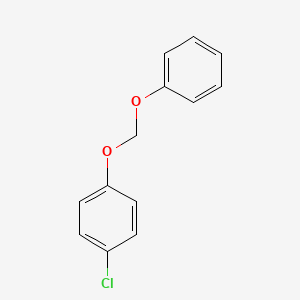
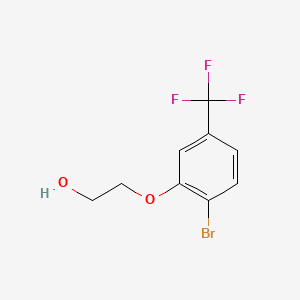
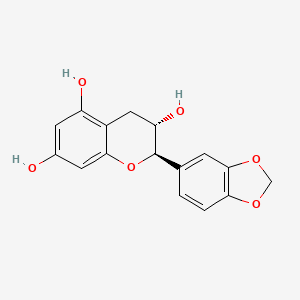
![Methyl 4,5-dihydro-5-oxo[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13925177.png)

